Ethyl-3,4-dephostatin

PTP1B inhibition chemical stability enzyme kinetics

Ethyl-3,4-dephostatin (CAS 237756-11-5) is a synthetic ethyl analog of the natural product dephostatin, belonging to the phenylhydrazine class of organic compounds. It functions as a selective, reversible inhibitor of protein tyrosine phosphatase 1B (PTP1B) and Src homology 2-containing protein tyrosine phosphatase-1 (SHP-1), with a molecular weight of 182.18 g/mol and a catechol/nitrosamine pharmacophore.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B12061211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-3,4-dephostatin
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCN(C1=CC(=C(C=C1)O)O)N=O
InChIInChI=1S/C8H10N2O3/c1-2-10(9-13)6-3-4-7(11)8(12)5-6/h3-5,11-12H,2H2,1H3
InChIKeyZTXUSFPBLYQDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-3,4-Dephostatin: A Stable, Selective PTP1B Inhibitor for Metabolic and Oncology Research Procurement


Ethyl-3,4-dephostatin (CAS 237756-11-5) is a synthetic ethyl analog of the natural product dephostatin, belonging to the phenylhydrazine class of organic compounds [1]. It functions as a selective, reversible inhibitor of protein tyrosine phosphatase 1B (PTP1B) and Src homology 2-containing protein tyrosine phosphatase-1 (SHP-1), with a molecular weight of 182.18 g/mol and a catechol/nitrosamine pharmacophore [2]. The compound is commercially available in high purity (>99% by HPLC) as a brown solid, with defined solubility profiles in DMSO and aqueous buffers .

Why Ethyl-3,4-Dephostatin Cannot Be Replaced by Generic Dephostatin or Alternative PTP1B Inhibitors


Substituting ethyl-3,4-dephostatin with the parent compound dephostatin or other PTP1B inhibitors (e.g., blasticidin A, NSC-87877) introduces critical risks in experimental reproducibility and target engagement. Dephostatin exhibits marked instability and broader off-target inhibition of CD45-associated phosphatases [1], whereas ethyl-3,4-dephostatin provides a stabilized pharmacophore via an N-ethyl modification that enhances CH/π interactions within the PTP1B active site [2]. Alternative PTP1B inhibitors lack the defined multi-phosphatase fingerprint characterized for ethyl-3,4-dephostatin, which includes selective inhibition of DUSP14, DUSP22, DUSP26, and PTPN2 at low micromolar concentrations [3]. These distinctions necessitate procurement of the exact compound for studies requiring precise PTP1B/SHP-1 engagement without confounding CD45 or LAR phosphatase inhibition.

Quantitative Differentiation of Ethyl-3,4-Dephostatin: Head-to-Head Comparisons and Cross-Study Evidence


Enhanced Chemical Stability and Improved PTP1B Inhibitory Potency vs. Parent Dephostatin

Ethyl-3,4-dephostatin exhibits a 2.6-fold increase in PTP1B inhibitory potency relative to the parent compound dephostatin, as measured by in vitro phosphatase assays. This improvement is attributed to the N-ethyl substitution which introduces an additional CH/π interaction within the deeper region of the PTP1B active site, as revealed by X-ray crystallographic analysis and computational modeling [1]. The ethyl analog also demonstrates significantly enhanced chemical stability compared to the unstable methyl analog (Me-3,4-dephostatin), enabling reliable long-term storage and reproducible experimental use [2].

PTP1B inhibition chemical stability enzyme kinetics SAR

Selectivity Profile: Exclusion of CD45-Associated Phosphatase Inhibition vs. Dephostatin

While the natural product dephostatin was originally characterized as a CD45-associated protein-tyrosine phosphatase inhibitor [1], the ethyl analog ethyl-3,4-dephostatin was specifically designed to eliminate this activity. Functional assays confirm that ethyl-3,4-dephostatin does not inhibit CD45 or leukocyte common antigen-related (LAR) phosphatase . This refined selectivity is critical for studies focusing on PTP1B/SHP-1-mediated signaling pathways without confounding effects on immune cell regulation or T-cell receptor signaling cascades.

selectivity profiling off-target effects CD45 phosphatase immune signaling

In Vivo Antidiabetic Efficacy: Demonstrated Blood Glucose Reduction in KK-Ay Mice

Ethyl-3,4-dephostatin is one of the few PTP1B inhibitors with documented in vivo antidiabetic efficacy following oral administration. In KK-Ay mice (a model of type 2 diabetes), treatment with ethyl-3,4-dephostatin resulted in significant reduction of elevated blood glucose levels [1]. In contrast, the parent compound dephostatin has not been evaluated in analogous in vivo diabetes models due to its inherent instability. Furthermore, the compound's ability to enhance insulin-stimulated glucose uptake in 3T3-L1 adipocytes was shown to proceed, in part, via a PI3K-independent pathway involving c-Cbl, a mechanism distinct from insulin itself [2].

in vivo efficacy antidiabetic activity oral bioavailability metabolic disease

Aqueous Solubility Advantage Over Dephostatin Facilitates Biological Assay Design

Ethyl-3,4-dephostatin exhibits significantly improved aqueous solubility compared to dephostatin, which is practically insoluble in water. Vendor technical data confirm that ethyl-3,4-dephostatin is soluble in water at 8 mg/mL, in addition to its DMSO solubility of 22 mg/mL . In contrast, dephostatin is reported as insoluble in water, with solubility limited to DMSO (18 mg/mL) . This enhanced aqueous compatibility simplifies the preparation of working solutions for cell-based assays and reduces the need for high DMSO concentrations that can confound cellular responses.

solubility formulation assay compatibility DMSO alternative

Defined Multi-Phosphatase Inhibition Fingerprint Guides Appropriate Experimental Context

A comprehensive in vitro phosphatase profiling study evaluated ethyl-3,4-dephostatin against 18 distinct PTPs. The compound exhibited a defined inhibition spectrum with IC50 values of 6.8 µM (PTP1B) and demonstrated activity against DUSP14, DUSP22, DUSP26, and PTPN2 [1]. Notably, DUSP26 inhibition was characterized by competitive kinetics, suggesting direct active-site binding [2]. In contrast, the alternative PTP1B inhibitor blasticidin A displays a different IC50 (27 µM against human PTP1B) and does not share this multi-phosphatase profile [3], while NSC-87877 exhibits a broader, less selective inhibition of SHP1/2, PTP1b, PTPN7, PTPRJ, and PTPRC [4].

multi-phosphatase profiling DUSP26 DUSP14 selectivity panel

Commercial Availability and Purity Standards Ensure Experimental Reproducibility

Ethyl-3,4-dephostatin is readily available from multiple reputable vendors (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) with high purity specifications (>99% by HPLC) . This contrasts with the parent compound dephostatin, which is less widely available and often supplied at lower purity due to its inherent instability. The ethyl analog's consistent commercial supply with defined QC parameters (appearance: brown solid; storage: 2-8°C under nitrogen) minimizes batch-to-batch variability and ensures long-term experimental reproducibility [1].

commercial availability purity QC reproducibility

Optimal Scientific and Industrial Applications for Ethyl-3,4-Dephostatin Based on Validated Differentiation


In Vivo Metabolic Disease Models Requiring Oral PTP1B Inhibition

Ethyl-3,4-dephostatin is uniquely suited for in vivo studies of type 2 diabetes and insulin resistance where oral administration and target engagement are required. The compound's demonstrated ability to reduce hyperglycemia in KK-Ay mice after oral dosing [1], coupled with its exclusion of CD45-mediated off-target effects, makes it the compound of choice for elucidating PTP1B's role in glucose homeostasis without confounding immune modulation.

Cancer Cell Signaling Studies Involving DUSP26 or DUSP14 Overexpression

Given its characterized inhibition of dual-specificity phosphatases DUSP26, DUSP14, and DUSP22, ethyl-3,4-dephostatin is an optimal chemical probe for investigating p53 and MAPK signaling in cancers where these phosphatases are overexpressed [2]. The competitive inhibition kinetics and defined IC50 values [3] enable precise dose-response experiments in cellular models of anaplastic thyroid carcinoma, colon cancer, and other DUSP26-associated malignancies.

Insulin Signaling and GLUT4 Translocation Assays in Adipocyte Models

Ethyl-3,4-dephostatin's ability to enhance insulin-stimulated glucose uptake via a PI3K-independent, c-Cbl-mediated pathway [4] positions it as a valuable tool for dissecting insulin receptor substrate-1 (IRS-1) phosphorylation and GLUT4 trafficking. This application is particularly relevant for researchers seeking to identify novel insulin-sensitizing mechanisms or to validate PTP1B as a therapeutic target in obesity and metabolic syndrome.

Multi-Phosphatase Selectivity Profiling and Off-Target Liability Assessment

The extensive in vitro phosphatase profiling data available for ethyl-3,4-dephostatin [5] makes it an ideal reference compound for benchmarking new PTP1B inhibitors. Its defined inhibition spectrum across 18 PTPs allows researchers to contextualize selectivity and anticipate potential off-target effects in cellular or in vivo systems, thereby facilitating the rational design of more selective chemical probes.

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